2-Hydroxy-8-methoxyquinoline-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-6H,1H3,(H,12,14) |
InChI Key |
HDBFWZOTYSMEEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Selenium Dioxide-Mediated Oxidation
A validated route for introducing aldehyde groups involves oxidizing methyl-substituted quinolines. In the synthesis of 8-hydroxyquinoline-2-carbaldehyde, 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) undergoes oxidation with selenium dioxide in dioxane at 90°C, yielding the aldehyde in 60%. For 2-hydroxy-8-methoxyquinoline-3-carbaldehyde, this method can be adapted by using 3-methyl-2-hydroxy-8-methoxyquinoline as the substrate.
Reaction Conditions :
-
Substrate : 3-methyl-2-hydroxy-8-methoxyquinoline
-
Oxidizing Agent : Selenium dioxide (1.2 eq.)
-
Solvent : Dioxane
-
Temperature : 90°C, 12 hours
Nucleophilic Substitution of Chloro Derivatives
Methoxylation of 8-Chloro-3-formylquinolines
Chloro substituents at position 8 can be replaced with methoxy groups under alkaline conditions. In a study of 2-chloro-3-formylquinolines, treatment with methanolic KOH at 60°C resulted in methoxylation at position 2, yielding 2-methoxy-3-formylquinoline. Applying this to 8-chloro-2-hydroxyquinoline-3-carbaldehyde would enable methoxy introduction at position 8.
Reaction Conditions :
-
Substrate : 8-chloro-2-hydroxyquinoline-3-carbaldehyde
-
Base : K₂CO₃ (2 eq.)
-
Alkylating Agent : Methyl iodide (1.5 eq.)
-
Solvent : Acetone, 60°C, 6 hours
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclization Mechanism
The reaction of 2-amino-3-methoxyphenol with acrolein proceeds via conjugate addition, followed by cyclodehydration to form the quinoline core. The methoxy group at position 8 originates from the methoxy-substituted aniline precursor, while the hydroxyl at position 2 arises from the phenolic starting material.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-methoxyquinoline-3-methanol.
Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly anticancer agents. Research has demonstrated its potential in developing compounds that exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 8-hydroxyquinoline have shown promising antiproliferative activity against HeLa cervical cancer cells and other cancer types when complexed with transition metals like copper and nickel .
Anti-inflammatory Properties
In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies indicate that quinoline derivatives can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Biochemistry Research
Enzyme Interaction Studies
The compound is utilized in biochemistry for studying enzyme activities and interactions. Its ability to form hydrogen bonds and covalent bonds with biological macromolecules allows it to act as an inhibitor for certain enzymes. This interaction can provide insights into metabolic pathways and disease mechanisms .
Fluorescent Probes
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is also employed to create fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, enhancing the understanding of cellular dynamics and interactions .
Analytical Chemistry
Metal Ion Detection
The compound is valuable in analytical chemistry for detecting metal ions. Its chelating properties allow it to form stable complexes with various metal ions, making it suitable for environmental monitoring and quality control in industrial applications. This capability is particularly useful in assessing metal contamination in environmental samples .
Material Science
Development of Advanced Materials
In material science, 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde contributes to the development of advanced materials such as polymers and coatings that require specific optical or chemical properties. Its unique chemical structure allows for modifications that enhance material performance in various applications .
Table: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Quinoline-3-carbaldehyde Derivatives
Key Observations:
Substituent Effects on Planarity: The methoxy group at C8 in 2-chloro-8-methoxyquinoline-3-carbaldehyde introduces steric hindrance, yet the quinoline ring remains planar (r.m.s. deviation ≤ 0.005 Å) . In 2-methoxyquinoline-3-carbaldehyde, the methoxy and aldehyde groups are coplanar with the quinoline core, facilitating π-π stacking interactions .
Hydrogen Bonding and Crystal Packing: 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde forms intramolecular hydrogen bonds (O–H⋯O), stabilizing its enol tautomer . 2-Chloro-8-methoxyquinoline-3-carbaldehyde exhibits C–H⋯O hydrogen bonds, creating 2(10) dimers in its crystal lattice .
Key Observations:
- The Vilsmeier–Haack reaction is a common method for introducing aldehyde groups to the quinoline C3 position .
- Hydrolysis of chloro-substituted precursors (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde) under acidic conditions is critical for generating hydroxyl derivatives .
Research Findings and Implications
- Crystallographic Trends: Chloro-substituted derivatives (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde) often crystallize in monoclinic systems with Z = 4, while methyl-substituted analogs favor orthorhombic systems .
- Substituent-Driven Reactivity : Methoxy groups enhance electron density at C3, increasing aldehyde reactivity in nucleophilic additions compared to chloro derivatives .
Biological Activity
2-Hydroxy-8-methoxyquinoline-3-carbaldehyde, a derivative of the quinoline family, has garnered attention due to its diverse biological activities. Compounds in this class are known for their potential in medicinal chemistry, particularly in the development of anticancer, antibacterial, and antiviral agents. This article reviews the biological activities associated with this compound, supported by research findings and case studies.
The chemical structure of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde allows it to interact with various biological targets. Its functional groups contribute to its ability to form complexes with metal ions, which can enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 8-hydroxyquinoline derivatives, including 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.
- Case Study : In a study involving various 8-hydroxyquinoline derivatives, it was found that certain complexes exhibited low IC50 values against cancer cell lines, indicating potent antiproliferative effects. For instance, Cu(II) complexes derived from these compounds showed significant cytotoxicity against HeLa cervical cancer cells with IC50 values ranging from 1.4 nM to 32.13 μM .
Antibacterial Activity
The antibacterial properties of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde have also been explored. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : A hybrid compound incorporating this structure exhibited an MIC (Minimum Inhibitory Concentration) value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics . This suggests that derivatives of 8-hydroxyquinoline could be valuable in combating antibiotic-resistant strains.
Antiviral Activity
The antiviral potential of quinoline derivatives is noteworthy, especially in the context of emerging viral threats such as COVID-19. The structural characteristics of these compounds allow them to inhibit viral replication effectively.
- Observations : Studies have shown that modifications in the substituents on the quinoline nucleus can enhance antiviral activity. For example, certain derivatives exhibited up to 91.2% inhibition of H5N1 virus growth with minimal cytotoxicity .
The biological activity of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde can be attributed to several mechanisms:
- Metal Ion Complexation : The ability to chelate metal ions enhances its pharmacological properties.
- ROS Generation : Induction of oxidative stress leads to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors for enzymes crucial for microbial survival and proliferation.
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-hydroxyquinoline-3-carbaldehyde derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The Vilsmeier-Haack reaction is widely used to synthesize quinoline-3-carbaldehyde derivatives. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde was synthesized using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux, achieving a yield of ~65% after recrystallization . Alternative methods include nucleophilic substitution of chloro-substituted precursors with hydroxyl groups under acidic conditions (e.g., HCl reflux), as demonstrated in the synthesis of 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde derivatives . Key variables include temperature control (70–100°C), solvent polarity, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for characterizing 2-hydroxy-8-methoxyquinoline-3-carbaldehyde?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. For instance, the aldehyde proton in 2-chloro-6-methoxyquinoline-3-carbaldehyde resonates at δ 10.2–10.5 ppm . Infrared (IR) spectroscopy identifies functional groups, with aldehyde C=O stretching observed at ~1680 cm⁻¹. Mass spectrometry (MS) provides molecular weight confirmation via [M+H]⁺ peaks. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is employed to resolve bond angles and torsion angles .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the molecular geometry of 2-hydroxy-8-methoxyquinoline-3-carbaldehyde derivatives?
- Methodological Answer : SCXRD analysis using SHELXL software (e.g., SHELXL97) refines bond lengths and angles with precision. For 2-chloro-8-methoxyquinoline-3-carbaldehyde, the C1–N1 bond length was determined as 1.33 Å, and the Cl1–C1–C2 angle as 119.62°, confirming planarity . Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) can arise from crystal packing forces, resolved via Hirshfeld surface analysis .
Q. What intermolecular interactions stabilize the crystal lattice of 2-hydroxy-8-methoxyquinoline-3-carbaldehyde?
- Methodological Answer : Hydrogen bonding (e.g., O–H⋯O and C–H⋯O) and π-π stacking dominate lattice stabilization. In 2-chloro-6-methoxyquinoline-3-carbaldehyde, the aldehyde oxygen forms a hydrogen bond with a methoxy group (O⋯H distance: 2.12 Å), while adjacent quinoline rings exhibit π-π interactions (centroid distance: 3.48 Å) . Graph-set analysis (e.g., R₂²(8) motifs) quantifies these interactions .
Q. How do substituent positions (e.g., 8-methoxy vs. 6-methoxy) affect the compound's electronic properties and reactivity?
- Methodological Answer : Electron-donating methoxy groups at the 8-position increase electron density on the quinoline ring, altering nucleophilic substitution kinetics. For example, 8-methoxy derivatives show slower hydrolysis rates compared to 6-methoxy analogs due to steric hindrance and resonance effects . Electrochemical studies (cyclic voltammetry) reveal shifts in reduction potentials, with 8-methoxy derivatives exhibiting a 0.15 V anodic shift compared to unsubstituted analogs .
Q. What strategies mitigate challenges in refining low-resolution crystallographic data for this compound?
- Methodological Answer : For low-resolution data, SHELXL's restraints (e.g., DFIX, SIMU) stabilize refinement by constraining bond lengths and thermal parameters. Multi-scan absorption corrections (via SADABS) are critical for data collected on Bruker SMART diffractometers, reducing R-factor discrepancies from 0.15 to 0.037 in high-quality datasets . Twinning detection (e.g., using CELL_NOW) resolves overlapping reflections in monoclinic systems .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. For example, DFT-calculated IR spectra (gas phase) may overestimate C=O stretching frequencies by ~20 cm⁻¹ compared to experimental (solid-state) data. Polarizable continuum models (PCM) incorporating solvent dielectric constants improve alignment .
Q. Why do NMR chemical shifts vary across structurally similar derivatives?
- Methodological Answer : Substituent-induced ring current effects and anisotropic shielding alter chemical shifts. In 2-hydroxy-8-methoxy derivatives, the deshielding of the C3 proton (δ 8.9 ppm vs. δ 8.5 ppm in 6-methoxy analogs) arises from the methoxy group's electron-donating resonance . Paramagnetic shielding effects from adjacent electronegative groups (e.g., Cl, OH) further modulate shifts.
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 16 hours under reflux) while maintaining yields >70% .
- Crystallization : Ethanol/water (7:3 v/v) mixtures yield high-purity single crystals suitable for SCXRD .
- Data Validation : Employ PLATON/CHECKCIF to validate crystallographic data, ensuring ADDSYM alerts for missed symmetry are addressed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
